molecular formula C40H46N8O8S B14229085 L-Tryptophyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-asparagine CAS No. 827300-32-3

L-Tryptophyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-asparagine

Cat. No.: B14229085
CAS No.: 827300-32-3
M. Wt: 798.9 g/mol
InChI Key: VUMLPKCDAQIDME-KMACTHOASA-N
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Description

L-Tryptophyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-asparagine is a complex peptide compound composed of five amino acids: L-tryptophan, L-tyrosine, L-tryptophan, L-methionine, and L-asparagine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide.

Scientific Research Applications

L-Tryptophyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-asparagine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and drugs.

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-asparagine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • L-Tryptophyl-L-tyrosyl-L-phenylalanyl-L-methionyl-L-asparagine
  • L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine
  • Triptorelin

Uniqueness

L-Tryptophyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and bioactivity, making it valuable for specific research and therapeutic applications.

Properties

CAS No.

827300-32-3

Molecular Formula

C40H46N8O8S

Molecular Weight

798.9 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C40H46N8O8S/c1-57-15-14-31(37(52)48-34(40(55)56)19-35(42)50)45-39(54)33(18-24-21-44-30-9-5-3-7-27(24)30)47-38(53)32(16-22-10-12-25(49)13-11-22)46-36(51)28(41)17-23-20-43-29-8-4-2-6-26(23)29/h2-13,20-21,28,31-34,43-44,49H,14-19,41H2,1H3,(H2,42,50)(H,45,54)(H,46,51)(H,47,53)(H,48,52)(H,55,56)/t28-,31-,32-,33-,34-/m0/s1

InChI Key

VUMLPKCDAQIDME-KMACTHOASA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)N

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)N

Origin of Product

United States

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